molecular formula C14H21N3O2S B12258226 N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B12258226
M. Wt: 295.40 g/mol
InChI Key: OHFAGVGJGDUYHD-UHFFFAOYSA-N
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Description

N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that features a piperidine ring, a pyridine ring, and a cyclopropanesulfonamide group. Compounds containing piperidine and pyridine rings are known for their significant roles in medicinal chemistry due to their diverse biological activities .

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H21N3O2S/c1-11-4-2-6-14(15-11)17-9-3-5-12(10-17)16-20(18,19)13-7-8-13/h2,4,6,12-13,16H,3,5,7-10H2,1H3

InChI Key

OHFAGVGJGDUYHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCCC(C2)NS(=O)(=O)C3CC3

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts and solvents, are crucial for optimizing yield and purity .

Chemical Reactions Analysis

N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine and pyridine rings are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can be compared with other piperidine and pyridine derivatives:

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